molecular formula C16H13ClN2O5 B5681709 ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate

ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate

Cat. No. B5681709
M. Wt: 348.74 g/mol
InChI Key: XOHVEYTZWQLANN-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as N-(4-chloro-2-nitrobenzoyl)-anthranilic acid ethyl ester and has the molecular formula C16H12ClN2O5.

Scientific Research Applications

Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate has been used in scientific research for a variety of applications, including:
1. Antimicrobial activity: This compound has shown promising antimicrobial activity against various bacterial and fungal strains.
2. Anti-inflammatory activity: Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Anticancer activity: This compound has been shown to have potential anticancer activity by inducing apoptosis in cancer cells.
4. Photodynamic therapy: Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate has been used as a photosensitizer in photodynamic therapy for cancer treatment.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate has been shown to have various biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokines: This compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
2. Induction of apoptosis: Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
3. Inhibition of cell proliferation: This compound has been found to inhibit the proliferation of cancer cells by blocking the cell cycle at the G1 phase.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate in lab experiments include its high purity and stability, as well as its potential for various applications in scientific research. However, the limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

Some possible future directions for the research on ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate include:
1. Development of novel derivatives: The synthesis of novel derivatives of ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate with improved solubility and bioactivity could lead to new applications in scientific research.
2. Investigation of molecular targets: Further investigation of the molecular targets of ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate could provide insights into its mechanism of action and potential applications.
3. In vivo studies: In vivo studies on the pharmacokinetics and toxicity of ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate could provide valuable information for its clinical development.
Conclusion
In conclusion, ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new discoveries and potential clinical applications.

Synthesis Methods

The synthesis of ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate involves the reaction of 4-chloro-2-nitrobenzoic acid with ethyl anthranilate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a yellow crystalline powder with a melting point of 170-172°C.

properties

IUPAC Name

ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c1-2-24-16(21)11-5-3-4-6-13(11)18-15(20)12-8-7-10(17)9-14(12)19(22)23/h3-9H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHVEYTZWQLANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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